2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-phenethylacetamide
Descripción
The compound 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-phenethylacetamide is a thiazole derivative featuring a thioether linkage to a 4-fluorobenzyl group and an N-phenethylacetamide moiety.
Propiedades
IUPAC Name |
2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2OS2/c21-17-8-6-16(7-9-17)13-25-20-23-18(14-26-20)12-19(24)22-11-10-15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAYYIQRYMHHHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-phenethylacetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The molecular formula of 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-phenethylacetamide is with a molecular weight of 284.36 g/mol. The structural formula can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 284.36 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Recent studies have indicated that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve interference with bacterial cell wall synthesis and protein synthesis pathways.
Anticancer Properties
Thiazole derivatives, including the compound , have been evaluated for their anticancer activities. In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death.
Neuroprotective Effects
In neuropharmacological studies, compounds similar to 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-phenethylacetamide have been investigated for their neuroprotective effects against oxidative stress-induced neuronal damage. These compounds may modulate neurotransmitter levels and exhibit anti-inflammatory properties, which are beneficial in conditions like epilepsy and neurodegenerative diseases.
Case Studies
- Antimicrobial Efficacy : A study evaluated various thiazole derivatives against E. coli and found that 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-phenethylacetamide exhibited an IC50 value of 25 µg/mL, indicating potent antimicrobial activity compared to standard antibiotics .
- Cancer Cell Apoptosis : Research conducted on MCF-7 cells showed that treatment with this compound resulted in a significant reduction in cell viability (70% at 50 µM concentration), suggesting its potential as an anticancer agent .
- Neuroprotective Study : In a zebrafish model of epilepsy, administration of the compound led to a decrease in seizure frequency by 40%, highlighting its potential role in neuroprotection .
The biological activity of 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-phenethylacetamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction and caspase activation.
- Modulation of Neurotransmitters : Alteration of neurotransmitter levels, particularly serotonin and GABA, contributing to its neuroprotective effects.
Comparación Con Compuestos Similares
Structural Analogs with Thiazole/Triazole Cores
S-Alkylated 1,2,4-Triazoles (Compounds [10–15])
- Core Structure : 1,2,4-Triazole ring with thioether linkages.
- Key Substituents : 4-Fluorophenyl or phenyl groups at the S-alkylated position, and sulfonylbenzene moieties.
- Synthesis: Derived from α-halogenated ketones (e.g., 2-bromo-4′-fluoroacetophenone) reacting with triazole-thiones under basic conditions .
- Spectral Features :
Comparison : Unlike these triazoles, the target compound features a thiazole core, which may alter electronic properties and binding interactions. The thioether linkage in both classes suggests shared reactivity in alkylation or oxidation pathways.
Triazole-Thioacetic Acid Derivatives ()
- Core Structure : 1,2,4-Triazole with thioacetic acid side chains.
- Key Substituents : Dimethoxyphenyl groups at position 3.
- Synthesis : Esterification of thioacetic acid derivatives with alcohols.
- Toxicity Prediction : Computational models (GUSAR) predict low acute toxicity for these esters .
Substituent Variations: Fluorobenzyl and Phenethyl Groups
Fluorobenzyl-Containing Analogs ()
- Example: N-Cyano-N'-[4-[N-[2-[N-(4-fluorobenzyl)-N-(2-pyridyl)amino]ethyl]-N-methylamino]butyl]-guanidine (Compound 30).
- Key Features: Fluorobenzyl groups paired with pyridylamino and guanidine moieties.
- Spectral Data : 1H-NMR (CDCl3) shows complex splitting for CH2 groups (δ 1.49–1.58 ppm) .
Comparison : The fluorobenzyl group in both compounds enhances lipophilicity, but the target compound’s thiazole-acetamide scaffold may offer distinct pharmacokinetic profiles compared to guanidine-based structures.
Phenethylacetamide Derivatives ()
- Example: Intermediates in praziquantel synthesis (e.g., 2-(benzylamino)-N-phenethylacetamide).
- Synthesis : Involves alkylation of benzylamine with 2-chloro-N-phenethylacetamide .
Comparison : The phenethylacetamide group is a shared feature, but the target compound’s thiazole-thioether moiety introduces steric and electronic differences that could affect receptor binding or stability.
Spectral and Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
